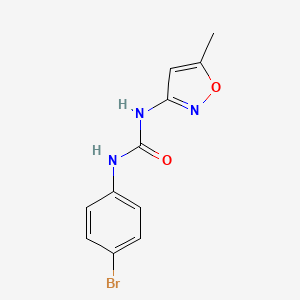![molecular formula C16H25N3O5S B5395521 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5395521.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide, also known as DNQX, is a synthetic compound that has been widely used in scientific research as a potent antagonist of glutamate receptors. This compound is known to have a high affinity for the AMPA and kainate subtypes of glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system.
作用机制
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors, which are ionotropic receptors that mediate the fast excitatory transmission in the central nervous system. By binding to these receptors, 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide prevents the activation of the receptor by glutamate, thereby blocking the influx of calcium ions and the subsequent depolarization of the neuron.
Biochemical and Physiological Effects:
The blockade of AMPA and kainate receptors by 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of long-term potentiation, the induction of long-term depression, the modulation of synaptic plasticity, the reduction of neuronal excitability, and the attenuation of pain signaling.
实验室实验的优点和局限性
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has several advantages as a research tool, including its high potency, selectivity, and specificity for AMPA and kainate receptors. However, this compound also has some limitations, such as its short half-life, which requires frequent administration, and its potential off-target effects on other receptors.
未来方向
There are several future directions for research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide and its role in glutamate receptor signaling. These include the development of more potent and selective antagonists, the exploration of the therapeutic potential of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide in various neurological disorders, and the elucidation of the molecular mechanisms underlying the effects of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide on synaptic plasticity and learning and memory. Additionally, the use of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide in combination with other compounds may provide new insights into the complex interactions between glutamate receptors and other signaling pathways in the brain.
Conclusion:
In conclusion, 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide is a synthetic compound that has been widely used in scientific research as a potent antagonist of glutamate receptors. This compound has been shown to have a high affinity for the AMPA and kainate subtypes of glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system. 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has several advantages as a research tool, including its potency, selectivity, and specificity, but also has some limitations, such as its short half-life. Future research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide and its role in glutamate receptor signaling may provide new insights into the molecular mechanisms underlying synaptic plasticity, learning and memory, and neurological disorders.
合成方法
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide is synthesized by reacting 3,4-dimethoxybenzenesulfonyl chloride with propylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and pyridine to form the final compound. The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has been optimized to yield high purity and high yield, making it a cost-effective option for scientific research.
科学研究应用
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological conditions. This compound has been shown to block the excitatory effects of glutamate on neurons, which has led to its use in studies of synaptic plasticity, learning and memory, neurodegenerative diseases, and pain management.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-4-7-17-16(20)18-8-10-19(11-9-18)25(21,22)13-5-6-14(23-2)15(12-13)24-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOVMNZCPVBXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-isopropyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5395439.png)
![N-[2-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5395440.png)
![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5395443.png)
![[2-(4-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5395450.png)
![7-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5395459.png)
![(4aS*,8aR*)-6-(3-methoxypropanoyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395460.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5395479.png)
![3-isopropyl-1-methyl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5395482.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5395486.png)
![1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole](/img/structure/B5395496.png)
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5395503.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)